molecular formula C11H12N2O3 B11883915 1-(8-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

1-(8-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11883915
M. Wt: 220.22 g/mol
InChI Key: UAZOMFBCFGLWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a nitro group at the 8th position and an ethanone group at the 1st position of the dihydroisoquinoline ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The final step involves the acylation of the amino group with ethanoyl chloride to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitroso derivatives or other oxidized forms.

    Reduction: Amino derivatives.

    Substitution: Substituted ethanone derivatives.

Scientific Research Applications

1-(8-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

    1-(8-Nitroisoquinolin-2-yl)ethanone: Lacks the dihydro component.

    1-(8-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Contains an amino group instead of a nitro group.

    1-(8-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)propanone: Contains a propanone group instead of an ethanone group.

Uniqueness: 1-(8-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to the specific positioning of the nitro and ethanone groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-(8-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H12N2O3/c1-8(14)12-6-5-9-3-2-4-11(13(15)16)10(9)7-12/h2-4H,5-7H2,1H3

InChI Key

UAZOMFBCFGLWAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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